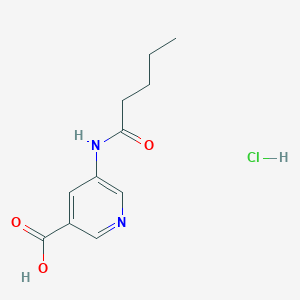
5-(Pentanoylamino)pyridine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Extraction and Separation Technologies
Extraction of Pyridine-3-carboxylic Acid : A study explored the extraction of pyridine-3-carboxylic acid, a compound related to 5-(Pentanoylamino)pyridine-3-carboxylic acid, using 1-dioctylphosphoryloctane (TOPO) with different diluents. This research is critical for the purification and concentration of pyridine carboxylic acids from dilute solutions, such as those in fermentation broths, highlighting its importance in the biochemical and pharmaceutical industries (Kumar & Babu, 2009).
Heterocyclic Chemistry and Synthesis
Novel Synthesis of Pyridine Derivatives : Research into the synthesis of pyridine-2(1H)-thione and various nitrogen and/or sulfur heterocyclic derivatives from pyridine compounds offers insights into creating pharmacologically active structures. This work demonstrates the versatility of pyridine carboxylic acids in synthesizing complex molecules with potential biological activity (Elneairy, 2010).
Catalytic Applications
Rh(III)-Catalyzed Decarboxylative Coupling : A study involving α,β-unsaturated carboxylic acids, closely related to the compound , showed their utility in Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This research underscores the role of carboxylic acids as traceless activators in catalysis, offering pathways to synthesize complex heterocyclic structures efficiently (Neely & Rovis, 2014).
Material Science and Polymer Chemistry
Interactions of Amidinium-Carboxylate Groups in Water : The study of copolymers involving pyridine derivatives, including those similar to 5-(Pentanoylamino)pyridine-3-carboxylic acid, revealed interactions of amidinium-carboxylate groups in aqueous environments. This research contributes to the development of novel materials with specific physicochemical properties, useful in various applications including drug delivery systems (Bardts & Ritter, 2011).
Propriétés
IUPAC Name |
5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALUZMIZBAWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)


![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)





